molecular formula C25H32N4O2 B3819116 2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

Cat. No.: B3819116
M. Wt: 420.5 g/mol
InChI Key: UNLFGNUHFVZHIG-UHFFFAOYSA-N
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Description

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through various synthetic routes, including the cyclization of hydrazones with ortho-substituted nitrobenzenes. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

Uniqueness

What sets 2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-27(25(30)19-29-18-22-5-3-4-6-24(22)26-29)17-21-12-15-28(16-13-21)14-11-20-7-9-23(31-2)10-8-20/h3-10,18,21H,11-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLFGNUHFVZHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CN3C=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide
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2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide
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2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

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